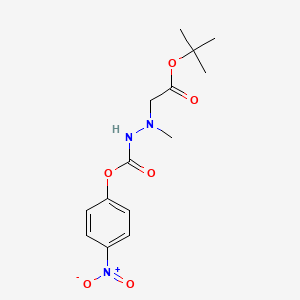![molecular formula C7H8BNO2 B1429580 5-aminobenzo[c][1,2]oxaborol-1(3H)-ol CAS No. 947165-26-6](/img/structure/B1429580.png)
5-aminobenzo[c][1,2]oxaborol-1(3H)-ol
Übersicht
Beschreibung
5-Aminobenzo[c][1,2]oxaborol-1(3H)-ol is a boron-based compound. Boron-based compounds are known for their potent pharmacological activities, including anticancer potential1. However, specific information about 5-Aminobenzo[c][1,2]oxaborol-1(3H)-ol is not readily available in the search results.
Synthesis Analysis
The synthesis of boron-based compounds like 5-Aminobenzo[c][1,2]oxaborol-1(3H)-ol often involves substitution reactions followed by subsequent hydrolysis of aryltrifluoroboronate salts into corresponding boronic acid derivatives1. However, the specific synthesis process for 5-Aminobenzo[c][1,2]oxaborol-1(3H)-ol is not detailed in the search results.
Molecular Structure Analysis
The molecular structure analysis of 5-Aminobenzo[c][1,2]oxaborol-1(3H)-ol is not explicitly mentioned in the search results.Chemical Reactions Analysis
The chemical reactions involving 5-Aminobenzo[c][1,2]oxaborol-1(3H)-ol are not explicitly mentioned in the search results.Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Aminobenzo[c][1,2]oxaborol-1(3H)-ol are not explicitly mentioned in the search results.Wissenschaftliche Forschungsanwendungen
Antimicrobial Research
A derivative of 5-aminobenzo[c][1,2]oxaborol-1(3H)-ol, specifically N-(1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)(hetero)aryl-2-carboxamides, has shown promising results in antimicrobial research, particularly against mycobacteria. These compounds demonstrate selective inhibition of mycobacterial growth, including multidrug-resistant strains, without significantly impacting other bacteria and fungi. This selectivity is attributed to targeting the leucyl-tRNA synthetase in mycobacteria, making these compounds potential materials in antimycobacterial research (Šlechta et al., 2023).
Tautomeric Equilibrium Studies
5-Aminobenzo[c][1,2]oxaborol-1(3H)-ol derivatives have been studied for their tautomeric equilibrium, particularly in the context of functionalized 2-formylphenylboronic acids. These studies have revealed diverse solid-state molecular structures and provided insights into the equilibrium constants, enthalpies, and entropies of tautomerization. Such research is crucial for understanding the chemical properties and potential applications of these compounds in various scientific fields (Luliński et al., 2007).
Chemical Synthesis Techniques
The compound has been implicated in advanced chemical synthesis techniques. For instance, it has been involved in the palladium/copper-catalyzed aerobic oxidative C-H carbonylation process for the synthesis of o-aminobenzoates. This methodology demonstrates a broad range of applications, including streamlined access to valuable o-aminobenzoates, which are crucial in various chemical synthesis processes (Li et al., 2015).
Antipsychotic Agent Development
Derivatives of 5-aminobenzo[c][1,2]oxaborol-1(3H)-ol have been explored in the development of potential antipsychotic agents. Specifically, certain compounds exhibited an antipsychotic-like profile in behavioral animal tests and demonstrated activity without interacting with dopamine receptors, a notable difference from clinically available antipsychotic drugs. These findings open avenues for developing new antipsychotic medications with potentially different mechanisms of action and side effect profiles (Wise et al., 1987).
Safety And Hazards
Zukünftige Richtungen
Boron-based compounds like 5-Aminobenzo[c][1,2]oxaborol-1(3H)-ol have shown promise in the field of medicine, particularly as potential anticancer agents targeting tumor hypoxia1. However, the specific future directions for 5-Aminobenzo[c][1,2]oxaborol-1(3H)-ol are not detailed in the search results.
Please note that this information is based on the available search results and may not be comprehensive or entirely accurate. For more detailed information, please refer to relevant scientific literature or consult a subject matter expert.
Eigenschaften
IUPAC Name |
1-hydroxy-3H-2,1-benzoxaborol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BNO2/c9-6-1-2-7-5(3-6)4-11-8(7)10/h1-3,10H,4,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBHOFSMRVTYWOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(C2=C(CO1)C=C(C=C2)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-aminobenzo[c][1,2]oxaborol-1(3H)-ol | |
CAS RN |
947165-26-6 | |
| Record name | 5-aminobenzo[c][1,2]oxaborol-1(3H)-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

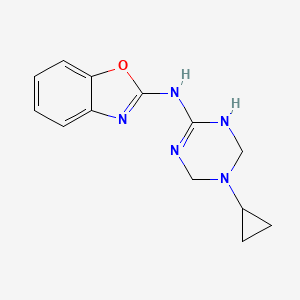

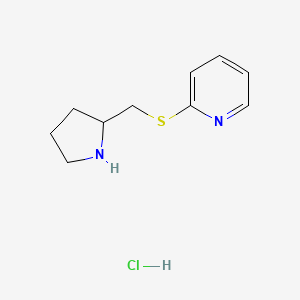
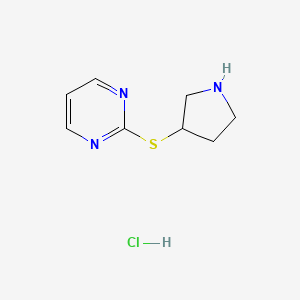
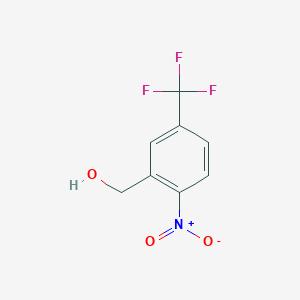
![2-[1-(chloroacetyl)-3-oxopiperazin-2-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B1429504.png)
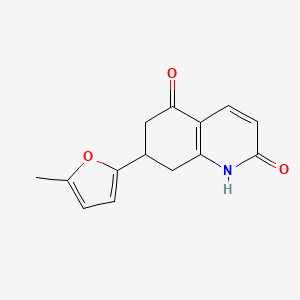
![3-methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazine](/img/structure/B1429508.png)
![{[3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-benzyl]-methyl-amino}-acetic acid](/img/structure/B1429509.png)

![3-[(Cyclopropylmethyl)amino]-1-(4-nitrophenyl)pyrrolidine-2,5-dione](/img/structure/B1429511.png)
